molecular formula C11H16N4O3 B6448041 1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide CAS No. 2548977-21-3

1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6448041
CAS No.: 2548977-21-3
M. Wt: 252.27 g/mol
InChI Key: JKBKTTHNKVVCET-UHFFFAOYSA-N
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Description

1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide is a chemical compound that features a pyrrolidine ring attached to a pyrimidine moiety

Future Directions

The future directions of research on “1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide” could involve further exploration of its potential uses in medicinal chemistry. For instance, pyrrolidine derivatives are often used to obtain compounds for the treatment of human diseases . Therefore, “this compound” could potentially be used in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2,4,6-trimethoxypyrimidine with suitable reagents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Coupling of Pyrimidine and Pyrrolidine Rings: The final step involves coupling the pyrimidine and pyrrolidine rings through amide bond formation. This can be achieved using reagents such as carbodiimides or other coupling agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as halides or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or nucleophiles in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: It can be used to study biological pathways and interactions due to its structural features.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.

Comparison with Similar Compounds

    1-(4,6-Dimethoxypyrimidin-2-yl)urea: A compound with a similar pyrimidine ring but different functional groups.

    Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and different substituents.

Uniqueness: 1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide is unique due to its specific combination of pyrimidine and pyrrolidine rings, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-17-8-6-9(18-2)14-11(13-8)15-5-3-4-7(15)10(12)16/h6-7H,3-5H2,1-2H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBKTTHNKVVCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCCC2C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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